2-Bromoacetamide
Overview
Description
Synthesis Analysis
2-Bromoacetamide can be synthesized through several methods, including the bromination of acetamide derivatives. For example, it has been produced via the reaction of homoallylic trichloroacetimidates with N-bromoacetamide, yielding 1-bromo-2-amino-3-butene derivatives through a domino bromo-cyclization and elimination pathway (R. Zhu, Kai Yu, & Z. Gu, 2014). Another method involves the addition and substitution reactions of N-bromoacetamide with nitroalkene moieties to synthesize dibromo and acetamido group-containing derivatives (W. Rank & H. H. Baer, 1974).
Molecular Structure Analysis
The molecular structure of 2-Bromoacetamide derivatives has been extensively analyzed using various spectroscopic techniques. For instance, the synthesis of palladium(II) complexes with N,N-diphenylacetamide-based thio/selenoethers revealed insights into the molecular arrangement and the square planar geometry of palladium (Poornima Singh & A. Singh, 2017).
Chemical Reactions and Properties
2-Bromoacetamide participates in numerous chemical reactions due to its reactive bromo and amido groups. It has been used as a reagent in the aminobromination of β-nitrostyrene derivatives, serving as a nitrogen and bromine source. This process is catalyzed by K3PO4 and results in the formation of bromoamines (Zhan-guo Chen et al., 2010).
Physical Properties Analysis
The physical properties of 2-Bromoacetamide, such as its melting point, boiling point, and solubility, are crucial for its application in various chemical processes. While specific studies on these properties were not identified, they are essential for determining the conditions under which 2-Bromoacetamide can be used in synthesis and reactions.
Chemical Properties Analysis
2-Bromoacetamide's chemical properties, including its reactivity towards nucleophiles and its role as an electrophile in substitution reactions, make it a valuable reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions has been demonstrated in the synthesis of various acetamide derivatives, showcasing its versatility and utility in organic chemistry (G. Eller & W. Holzer, 2006).
Scientific Research Applications
Molluscicidal Properties Research has shown that 2-Bromoacetamide exhibits effective molluscicidal properties. For instance, a study demonstrated its high effectiveness against snails and snail eggs in various environments, including marshlands. It was observed to be safe for fish when applied at appropriate dosages and did not adversely affect rice seedlings, although it caused some damage to the leaf-tips of marshland grass (Zhu, Yin, Bao, & Cai, 1998).
Effects on Sodium Channel Currents Another application of 2-Bromoacetamide is in the study of sodium channel currents. A study involving rat myotube membrane found that N-bromoacetamide influenced the behavior of single sodium channel currents, specifically in terms of removing sodium channel inactivation and affecting the open-channel lifetime without altering the amplitude of single-channel currents (Patlak & Horn, 1982).
Distribution in Biological Organisms Studies have also focused on the distribution of Bromoacetamide in various organisms. For example, research on Oncomelania snails, carps, and mice showed that Bromoacetamide was absorbed differently across these species, with varying levels in different tissues and a gradual decline in concentration over time (Wang, Song, Wang, Zhou, Zhao, & Becker, 1991).
Potential in Organic Chemistry In the field of organic chemistry, 2-Bromoacetamide has been utilized in the synthesis of various compounds. A study demonstrated its use in transforming the furan ring in tetranortriterpenoids to butryolactone, showing its potential as a reagent for selective transformations in natural products (Santhanakrishnan, Mohankumar, & Narasimhan, 2016).
Exploring Mechanisms in Biochemistry 2-Bromoacetamide has been instrumental in exploring biochemical mechanisms. For instance, its reaction with histidine-15 in lysozyme helped to understand the nature of the binding site and the reactivity of this amino acid, shedding light on the interaction of bromoacetamide derivatives with lysozyme (Yamada, Uozumi, Ishikawa, & Imoto, 1984).
Studies on the Mode of Action of Molluscicides Investigating the mode of action of molluscicides, a study revealed that bromoacetamide significantly influences the ultrastructure of hepatopancreas cells in snails, affecting enzymes, oxygen uptake, glucose uptake, and glycogen reserves. This study highlighted the biochemical pathways affected by bromoacetamide in molluscicidal activity (Wang, Song, & Becker, 1991).
Safety And Hazards
properties
IUPAC Name |
2-bromoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIKUQOUMZUFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058456 | |
Record name | Bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoacetamide | |
CAS RN |
683-57-8 | |
Record name | Bromoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromoacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMOACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G598E5OYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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